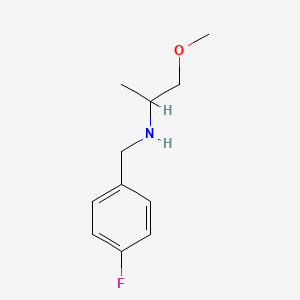

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an amine group attached to a 2-methoxy-1-methyl-ethyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines, or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds with structural similarities to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives and their effects on serotonin receptors, suggesting that modifications to the side chains can enhance efficacy against depression-related disorders .

2. Neurological Applications

Due to its interaction with neurotransmitter systems, this compound has been investigated for its potential use in treating neurological disorders such as anxiety and schizophrenia. The compound's ability to modulate dopamine and serotonin pathways positions it as a candidate for further exploration in neurological pharmacotherapy .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of this compound. They evaluated these compounds for their binding affinity to various receptor sites, demonstrating that certain modifications significantly increased potency against specific targets involved in mood regulation .

Case Study 2: Toxicological Assessment

An environmental toxicology assessment was performed on this compound to evaluate its safety profile. The results indicated low toxicity levels in standard assays, making it a viable candidate for further development in therapeutic applications without significant environmental impact.

Mécanisme D'action

The mechanism of action of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The amine group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorobenzyl chloride

- 4-Fluorobenzyl alcohol

- 4-Fluorobenzaldehyde

Uniqueness

Compared to similar compounds, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine offers a unique combination of a fluorinated benzyl group and an amine functional group. This combination provides distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The incorporation of a fluorine atom and a methoxy group into its molecular framework may enhance its pharmacokinetic properties, making it a candidate for further research in drug development.

The compound can be synthesized through nucleophilic substitution reactions involving 4-fluorobenzyl chloride and 2-methoxyethylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution process, followed by purification methods like recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy group influences solubility and bioavailability, potentially allowing for improved therapeutic efficacy.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at the benzyl position can lead to compounds with enhanced seizure protection in rodent models. The maximal electroshock (MES) test is commonly employed to evaluate these effects .

| Compound | MES ED50 (mg/kg) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antiepileptic (Phenytoin) | 9.5 | Benchmark |

Anticancer Potential

Similar compounds have been evaluated for their anticancer activities. For example, derivatives containing benzofuran structures have shown promising results against various cancer cell lines, indicating that modifications in the benzyl group can significantly impact biological efficacy .

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| Benzofuran Derivative | HAAECs | 10-fold increase over standard |

| This compound | TBD | TBD |

Pharmacological Studies

Various studies have explored the pharmacological profiles of related compounds. For instance, fluorinated benzylamines have been linked to increased potency at dopamine transporters (DAT), suggesting that the incorporation of fluorine may enhance central nervous system activity .

Case Studies

- Fluorinated Compounds : A study on N-(4′-substituted) benzyl derivatives demonstrated that substitutions at specific positions significantly influenced anticonvulsant activity, supporting the hypothesis that structural modifications can lead to enhanced therapeutic effects .

- Cancer Research : Research on benzo[b]furan derivatives revealed that specific substitutions could lead to increased selectivity against cancer cell lines, highlighting the importance of molecular structure in determining biological activity .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIJKZDNPQYTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386110 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418786-13-7 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.